molecular formula C9H15N3O2 B1457701 1-(Piperidin-4-yl)piperazine-2,3-dione CAS No. 1446407-30-2

1-(Piperidin-4-yl)piperazine-2,3-dione

Cat. No. B1457701
M. Wt: 197.23 g/mol
InChI Key: KIBUFAGZUZGTDH-UHFFFAOYSA-N
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Description

This compound is a semi-flexible linker useful for PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET properties .


Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-yl)piperazine-2,3-dione” is represented by the linear formula: C9H15O2N3 . The SMILES string representation is O=C (C1=O)NCCN1C2CCNCC2 .


Physical And Chemical Properties Analysis

The compound is a solid . The CAS Number is 1446407-30-2 . The MDL number is MFCD29045994 .

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine derivatives, including 1-(Piperidin-4-yl)piperazine-2,3-dione, have been investigated for their anti-mycobacterial properties. Research highlights the utility of piperazine as a core structure in developing potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the significance of piperazine derivatives in addressing tuberculosis challenges (Girase et al., 2020).

Broad Therapeutic Potential

Piperazine is integral to the rational design of various therapeutic agents, encompassing antipsychotic, antidepressant, anticancer, and anti-inflammatory drugs, among others. The flexibility of the piperazine ring allows for modifications that can lead to significant differences in medicinal potential. This versatility positions piperazine as a valuable building block in drug discovery (Rathi et al., 2016).

Role in Psychotic and Mood Disorders

Specific piperazine derivatives, such as those found in Lurasidone, demonstrate efficacy in treating psychotic and mood disorders. These compounds offer a promising safety profile, with low risk for metabolic side effects, although further long-term studies are needed (Pompili et al., 2018).

Pharmacological Activities of Piperazine Analogues

Piperazine and its analogues exhibit a wide range of pharmacological activities. These compounds have been studied for their potential in treating cardiovascular diseases, local anesthetic properties, antiarrhythmic effects, and actions on the central nervous system. Such research underscores the broad applicability and promise of piperazine derivatives in developing new medications for various health conditions (Khaiitova et al., 2022).

Dipeptidyl Peptidase IV Inhibitors

Piperazine derivatives have also been explored as dipeptidyl peptidase IV (DPP IV) inhibitors, a target for type 2 diabetes mellitus treatment. This highlights the potential of piperazine-based compounds in contributing to diabetes management (Mendieta et al., 2011).

properties

IUPAC Name

1-piperidin-4-ylpiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c13-8-9(14)12(6-5-11-8)7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBUFAGZUZGTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)piperazine-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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